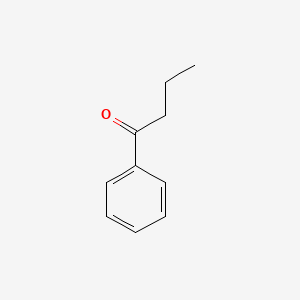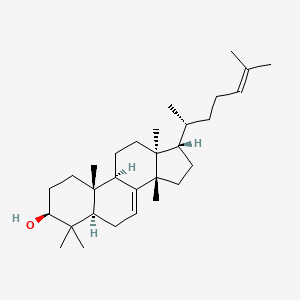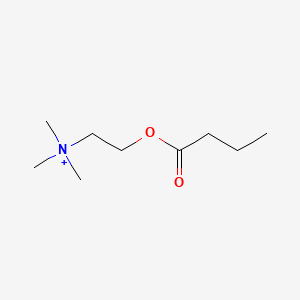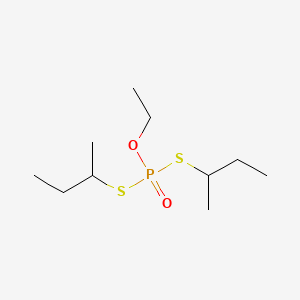
Cadusafos
説明
Cadusafos is a synthetic organic thiophosphate compound and an organophosphate acetylcholinesterase inhibitor that is used as a pesticide . It is characterized as a volatile and persistent clear liquid, and exposure occurs by inhalation, ingestion, or contact .
Synthesis Analysis
The synthesis of Cadusafos can be performed via the substitution reaction of O-ethyl phosphoric dichloride and two equivalents of 2-butanethiol . A study aimed to develop an exposomic approach to identify urinary metabolites of organophosphate (OP) pesticides, specifically cadusafos and prothiofos metabolites, using an original metabolome dataset generated from animal experiments .Molecular Structure Analysis
The molecular formula of Cadusafos is C10H23O2PS2 . The molecular weight is 270.4 g/mol . The IUPAC name is 2-[butan-2-ylsulfanyl (ethoxy)phosphoryl]sulfanylbutane . The InChI is InChI=1S/C10H23O2PS2/c1-6-9(4)14-13(11,12-8-3)15-10(5)7-2/h9-10H,6-8H2,1-5H3 .Chemical Reactions Analysis
Cadusafos is an inhibitor of the enzyme acetylcholinesterase . This enzyme binds to acetylcholine and cleaves it into choline and acetate . Cadusafos is also subject to enzymatic hydrolysis .Physical And Chemical Properties Analysis
Cadusafos is characterized as a volatile and persistent clear liquid . It has a density of 1.1±0.1 g/cm3, a boiling point of 332.2±25.0 °C at 760 mmHg, and a flash point of 154.7±23.2 °C .科学的研究の応用
1. Biodegradation of Cadusafos by Soil Bacteria
- Methods of Application: An enrichment culture technique was used for the isolation of microorganisms responsible for the enhanced biodegradation of Cadusafos in soils from a potato monoculture area in Northern Greece . Mineral salts medium supplemented with nitrogen (MSMN), where Cadusafos was the sole carbon source, and soil extract medium (SEM) were used for the isolation of Cadusafos-degrading bacteria .
- Results or Outcomes: Both isolates rapidly metabolized Cadusafos in MSMN and SEM within 48 hours with concurrent population growth . This is the first report for the isolation and characterization of soil bacteria with the ability to degrade rapidly Cadusafos and use it as a carbon source .
2. Suppressive Effect of Silicon on Meloidogyne incognita
- Summary of Application: The objective of this study was to analyze the suppressive effect of silicon, isolated and associated with Cadusafos, on Meloidogyne incognita and the development of cotton .
- Methods of Application: The experiment was carried out with cotton plants delineated in a completely randomized design in a 4 × 2 factorial, with four treatments: water; silicon (2.0 mmol L−1); Cadusafos (0.08 mL per pot) and Cadusafos (0.04 mL per pot) + silicon (2.0 mmol L−1); combined with nematode’s absence and presence .
- Results or Outcomes: The supply of Si via fertigation was efficient in increasing Si accumulation in cotton plant . The estimated nematodes population at 69 days after plant inoculation was higher in the absence of control treatment, with a greater effect of the nematicide and a lower population of M. incognita compared to the other treatments, in plants grown in the parasite presence .
3. Control of Potato Cyst Nematodes
- Summary of Application: Cadusafos is used annually in potato cultivation for the control of potato cyst nematodes Globodera rostochiensis and G. pallida .
- Methods of Application: Cadusafos is applied to the soil during the potato cultivation process to control the population of these nematodes .
- Results or Outcomes: The application of Cadusafos has been found to be effective in controlling the population of these nematodes, thereby improving the yield and quality of the potato crop .
4. Control of Root-Knot Nematodes in Horticultural Crops
- Summary of Application: Cadusafos is also used in protected horticultural crops for the control of root-knot nematodes (Meloidogyne spp.) .
- Methods of Application: Similar to its use in potato cultivation, Cadusafos is applied to the soil in which the horticultural crops are grown .
- Results or Outcomes: The application of Cadusafos effectively controls the population of root-knot nematodes, thereby preventing damage to the crops and improving their overall health and yield .
5. Control of Parasitic Nematode Populations
- Summary of Application: Cadusafos is a chemical insecticide and nematicide often used against parasitic nematode populations . It acts as an acetylcholinesterase inhibitor .
- Methods of Application: Cadusafos is applied to the soil where the crops are grown. The compound is highly toxic to nematodes .
- Results or Outcomes: Cadusafos has proved to be very effective against parasitic nematode populations such as Rotylenchulus reniformis and Meloidogyne incognita .
6. Control of Soil Insects
- Summary of Application: Cadusafos was originally patented for use to control nematodes and soil insects .
- Methods of Application: Cadusafos is applied to the soil where the crops are grown .
- Results or Outcomes: The application of Cadusafos has been found to be effective in controlling the population of soil insects .
Safety And Hazards
将来の方向性
The Cadusafos market presents promising opportunities for stakeholders across the agricultural value chain . With a growing global population and increasing food demand, there is a heightened focus on maximizing agricultural output . Cadusafos, as an integral component of pest management strategies, aligns with the sustainable intensification of agriculture .
Relevant Papers Several papers have been published on Cadusafos. One study investigated the effect of a Cadusafos-degrading microbial agent (CDMA) prepared using Sphingobium sp . Another paper discussed the effects of biochar amendment on the sorption, dissipation, and uptake of fenamiphos and cadusafos nematicides in sandy soil .
特性
IUPAC Name |
2-[butan-2-ylsulfanyl(ethoxy)phosphoryl]sulfanylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23O2PS2/c1-6-9(4)14-13(11,12-8-3)15-10(5)7-2/h9-10H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRPCFINVWWFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SP(=O)(OCC)SC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O2PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037505 | |
| Record name | Cadusafos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Merck Index] Pale yellow liquid; [MSDSonline] | |
| Record name | Cadusafos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5080 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
BP: 112-114 °C at 0.8 mm Hg | |
| Record name | Cadusafos | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
129.4 °C (Seta closed cup) | |
| Record name | Cadusafos | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 245 mg/L at 25 °C, Miscible with acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, methanol, isopropanol, and heptane. | |
| Record name | Cadusafos | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Bulk density: 0.81-0.89 (water = 1); Weight per volume: 45-55 lb/cu ft (810-980 g/L) | |
| Record name | Cadusafos | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0009 [mmHg], 1.2X10+2 mPa /9.0X10-4 mm Hg/ at 25 °C | |
| Record name | Cadusafos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5080 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cadusafos | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/ | |
| Record name | Cadusafos | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cadusafos | |
Color/Form |
Colorless to yellow liquid, Light to dark-gray amorphous granules | |
CAS RN |
95465-99-9 | |
| Record name | Cadusafos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95465-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadusafos [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095465999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadusafos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphorodithioic acid, O-ethyl S,S-bis(1-methylpropyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CADUSAFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JBJ4VO75K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cadusafos | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



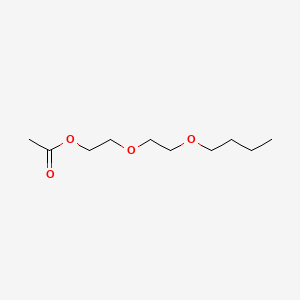
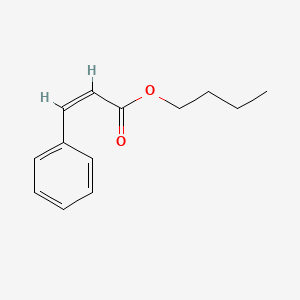
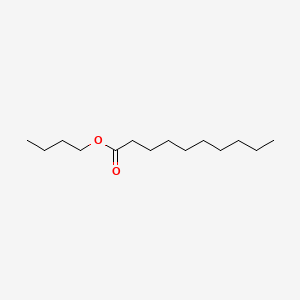
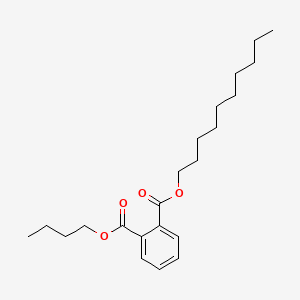
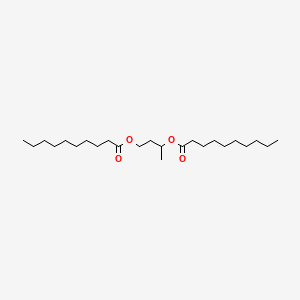
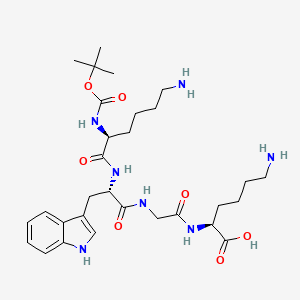
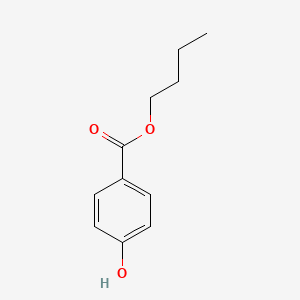
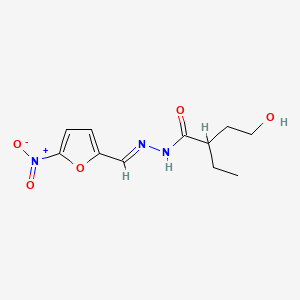
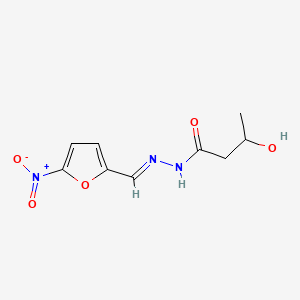
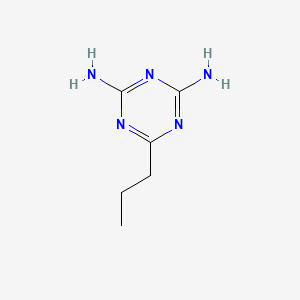
![[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)
